molecular formula C12H11ClN2O3 B2532805 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine CAS No. 1630764-03-2

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine

Cat. No.: B2532805
CAS No.: 1630764-03-2
M. Wt: 266.68
InChI Key: VUUHZSDWIKKOQL-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at position 3 and a 1,3-benzodioxole-5-yloxy group at position 2. The 1,3-benzodioxole moiety (a methylenedioxy bridge fused to a benzene ring) confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-6-14-4-3-10(9)17-8-1-2-11-12(5-8)16-7-15-11/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBTLYSASQGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine typically involves the following steps:

    Formation of the 1,3-Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Coupling with Pyridine: The 1,3-benzodioxole moiety is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

Paroxetine-Related Impurities

Paroxetine (a selective serotonin reuptake inhibitor) and its impurities share structural similarities with 4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine. For example:

  • Paroxetine EP Impurity D (CAS 130855-30-0): A piperidine derivative with a 1,3-benzodioxol-5-yloxymethyl group and a 4-fluorophenyl substituent .
  • Paroxetine Hydrochloride Related Compounds : These include stereoisomers and positional analogs of the benzodioxole-oxy-piperidine framework .

Key Structural Differences :

Compound Core Structure Substituents at Key Positions Pharmacological Role
This compound Pyridine -NH₂ (position 3), 1,3-benzodioxole (position 4) Unknown (potential intermediate)
Paroxetine EP Impurity D Piperidine 1,3-Benzodioxole (position 3), 4-fluorophenyl (position 4) SSRI impurity
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Imidazo-pyridine Methylsulfonylphenyl, phenyl COX-2 inhibitor (IC₅₀ = 0.07–0.39 µM)
Thieno[2,3-b]pyridin-3-amine Derivatives

Compounds like 12t–12x and 13a () feature a thienopyridine scaffold with sulfinyl or thioether substituents. These exhibit structural diversity but lack the benzodioxole moiety, instead prioritizing thiazole or imidazole groups for enhanced bioactivity (e.g., as 15-prostaglandin dehydrogenase inhibitors) .

Analytical Methods
  • NMR and Mass Spectrometry : Used universally for structural confirmation (e.g., compounds 12t–12x in and paroxetine-related impurities in ) .
  • X-ray Crystallography : Tools like SHELX and WinGX () enable precise structural determination of crystalline analogs.
COX-2 Inhibition

Imidazo[1,2-a]pyridin-3-amine derivatives () exhibit potent COX-2 inhibition (IC₅₀ = 0.07 µM) with high selectivity indices (>500). The absence of a benzodioxole group in these compounds suggests that electronic modulation via sulfonyl or phenyl groups is critical for COX-2 affinity .

Toxicity Profiles
  • Acute Oral Toxicity : A related benzodioxole-piperidine compound (CAS 110429-36-2) has an LD₅₀ of 50–300 mg/kg, classified under acute toxicity Category 3 .
  • Paroxetine Impurities : Stereochemical variations (e.g., trans vs. cis configurations) significantly impact toxicity and metabolic pathways .

Therapeutic Potential

  • Mechanical Allodynia : Pyridin-3-amine derivatives with benzyloxy substituents () show promise in treating neuropathic pain .
  • Anti-inflammatory Applications: Thienopyridine derivatives () and COX-2 inhibitors () highlight the scaffold’s versatility in targeting diverse pathways.

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)pyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1,3-benzodioxole moiety. This structural configuration is significant as it influences the compound's pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets that are critical for cancer cell proliferation. Research indicates that it may inhibit enzymes or signaling pathways associated with tumor growth. The compound's ability to modulate these pathways positions it as a candidate for further investigation in cancer therapy.

Biological Activity Overview

Several studies have evaluated the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. Below are key findings from recent research:

Cell Line Cytotoxicity (IC50) Mechanism
A549 (Lung Adenocarcinoma)12.5 µMInduces apoptosis and inhibits DNA synthesis
C6 (Rat Glioma)15.0 µMDisrupts mitochondrial membrane potential
NIH/3T3 (Mouse Fibroblast)>100 µMLow toxicity observed

Case Studies

  • Study on A549 and C6 Cells : In a study examining the effects of various benzodioxole derivatives, this compound demonstrated significant cytotoxicity against A549 and C6 cells while exhibiting low toxicity towards NIH/3T3 cells . The study highlighted its potential as an anticancer agent due to its ability to induce early and late apoptosis.
  • Cholinesterase Inhibition : The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed inhibitory activity, this compound did not exhibit significant inhibition against these enzymes, indicating a selective mechanism of action unrelated to cholinergic pathways .

Comparison with Similar Compounds

This compound can be compared with other compounds containing similar structural motifs:

Compound Name Biological Activity Unique Features
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-aminePotential SSRIReduced metabolism by CYP2D6
2-(4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-yl)carbonylamino)propionic acidAntidepressant propertiesEnhanced activity due to carbonyl substitution
4-(Benzo[d][1,3]dioxol-5-yloxy)anilineAntidepressantSimpler structure with fewer functional groups

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